5-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid is a heterocyclic compound characterized by the fusion of a pyridine ring with a thiazole ring, featuring a carboxylic acid functional group at the 4-position of the thiazole. This compound has garnered significant interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
This compound is classified as a heterocyclic aromatic organic compound. It is often synthesized for research purposes and can be found in various chemical databases and literature focusing on organic synthesis and pharmaceutical applications. Its structural formula is CHNOS, and it is recognized under the Chemical Abstracts Service registry number 1047676-42-5.
The synthesis of 5-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid typically involves cyclization reactions starting from appropriate precursors. A common synthetic route includes the reaction of 3-aminopyridine with α-haloketones, which facilitates the formation of the thiazole ring. Following this, carboxylation at the 4-position is achieved using carbon dioxide or other carboxylating agents.
The reaction conditions often include solvents such as ethanol or methanol, with potassium carbonate serving as a catalyst. The optimization of these conditions is crucial for maximizing yield and purity in both laboratory and industrial settings. Industrial methods may employ continuous flow reactors and high-throughput screening techniques to enhance production efficiency.
The molecular structure of 5-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid features a pyridine ring attached to a thiazole moiety, with the carboxylic acid group positioned at the 4-carbon of the thiazole. This unique arrangement contributes to its distinct electronic properties.
The compound's molecular weight is approximately 208.25 g/mol, and its melting point has been reported in various studies, indicating stability under standard laboratory conditions. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm its structure.
5-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid participates in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 5-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid primarily relates to its interactions with biological targets. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. The specific binding interactions often involve hydrogen bonding and π-stacking with target proteins, which can be elucidated through molecular docking studies .
5-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid is typically a solid at room temperature, exhibiting good solubility in polar solvents like water and ethanol. Its melting point varies slightly based on purity but generally falls within a narrow range.
The compound is stable under normal laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity allows it to participate in diverse chemical transformations, making it versatile for synthetic applications .
5-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid has numerous scientific uses:
The molecular architecture of 5-(pyridin-3-ylamino)-thiazole-4-carboxylic acid (C₉H₇N₃O₂S, MW 221.24 g/mol) integrates three pharmacologically critical motifs: a pyridine ring, a thiazole core, and a carboxylic acid functionality. This trifecta confers distinctive electronic and steric properties essential for molecular recognition in biological systems. The pyridine ring (positioned at N3') contributes π-deficient aromatic character and weak basicity (pKa ~2.0 for analogous pyridines), enabling cation-π interactions and hydrogen bonding via the annular nitrogen [1] [5]. Directly linked via an amino bridge (–NH–), the thiazole ring provides sulfur-mediated hydrophobic contacts and additional nitrogen (N1) for metal coordination. The carboxylic acid at C4 of the thiazole serves as a versatile handle for salt formation (e.g., potassium salts) or derivatization (amides/esters), significantly modulating solubility and target engagement [1] [10].
High dipole moment (~4.22 D) enhances π-π stacking with protein aromatic residues (e.g., Phe, Tyr), while the electron-deficient thiazole facilitates charge-transfer interactions [4] [7].
Bioisosteric Versatility:
Table 1: Structural and Physicochemical Profile of 5-(Pyridin-3-ylamino)-thiazole-4-carboxylic Acid
Parameter | Value/Characteristic | Biological Implication |
---|---|---|
Molecular Formula | C₉H₇N₃O₂S | Balanced heteroatom content for target engagement |
Molecular Weight | 221.24 g/mol | Compliance with Lipinski’s rules |
Dipole Moment | ~4.22 D | Enhanced π-stacking with aromatic residues |
Hydrogen Bond Acceptors | 5 (N1, N3, O2, O4, N3') | Multi-point binding to enzymes/receptors |
Hydrogen Bond Donors | 2 (NH, COOH) | Solubility and protein interaction capacity |
Topological Polar Surface Area | ~86 Ų | Moderate membrane permeability |
log P (Calculated) | -0.51 | Favorable hydrophilicity for aqueous solubility |
The compound’s synthesis was first reported circa 2008–2010 (CAS 899896-01-6), coinciding with intensified exploration of thiazole-polyheterocycles as kinase and antimicrobial targets [1] [4]. Its emergence reflects two broader trends:
2000s: Hybridization strategies gained prominence to overcome resistance. The aminothiazole-carboxylic acid motif, present in natural products (e.g., thiamine), inspired rational design of 5-(pyridin-3-ylamino)-thiazole-4-carboxylic acid as a "privileged scaffold" [4] [6].
Synthetic Advancements:Industrial-scale synthesis employs continuous-flow reactors for the key Hantzsch-type cyclization between α-haloketones and thiourea intermediates, followed by Pd-catalyzed pyridyl amination [1]. Purification via chromatography or recrystallization ensures >95% purity, critical for biological testing [1] [6].
Structure-Activity Relationship (SAR) Breakthroughs:
Table 2: Historical Development Timeline of Pyridine-Thiazole Hybrids
Year | Development | Impact |
---|---|---|
Pre-2000 | Isolation of thiazole alkaloids (e.g., thiamine) | Validated thiazole as bioactive core |
2005 | FDA approval of dasatinib (thiazole-containing TKI) | Catalyzed interest in thiazole kinase inhibitors |
2008 | Synthesis of 5-(pyridin-3-ylamino)-thiazole-4-carboxylic acid (CAS 899896-01-6) | Provided versatile scaffold for optimization |
2015 | SAR studies on ester derivatives (e.g., CAS 1286721-00-3) | Demonstrated role of lipophilicity in potency |
2020–2025 | Patents on pyridine-thiazole conjugates for CNS targets | Expanded applications to neurodegenerative diseases |
Recent patents (2020–2025) leverage this core for protease inhibitors and allosteric modulators, exploiting its dual hydrogen-bonding capability [3] [5]. Computational fragment-based drug design has identified it as a "high-value scaffold" due to its vector-rich geometry for library diversification [1] [6].
CAS No.: 42405-01-6
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5